REACTION_CXSMILES
|
[H-].[Na+].[C:3](=[O:7])([O-])[O:4][CH3:5].[C:8]1(=[O:17])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9]1>C1C=CC=CC=1>[O:17]=[C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH:9]1[C:3]([O:4][CH3:5])=[O:7] |f:0.1|
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Name
|
|
Quantity
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6.75 g
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Type
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reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(OC)([O-])=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
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C1(CCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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are mixed together
|
Type
|
ADDITION
|
Details
|
are added, at 60° C., over 1 and a half hours
|
Type
|
TEMPERATURE
|
Details
|
the mixture is then refluxed
|
Type
|
DISTILLATION
|
Details
|
the benzene is distilled off
|
Type
|
ADDITION
|
Details
|
Xylene is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is again refluxed
|
Type
|
WAIT
|
Details
|
After 1 hour
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Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
it is cooled
|
Type
|
ADDITION
|
Details
|
30 ml of AcOH are added
|
Type
|
ADDITION
|
Details
|
the resulting mixture is poured onto 200 ml of a water/ice mixture
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Type
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ADDITION
|
Details
|
containing 30 ml of 1N HCl
|
Type
|
CUSTOM
|
Details
|
The insoluble material is removed by filtration
|
Type
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EXTRACTION
|
Details
|
the filtrate is extracted with Et2O
|
Type
|
WASH
|
Details
|
The extracts are washed with water, with saturated NaHCO3 solution, with water, with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The product is chromatographed on silica
|
Type
|
WASH
|
Details
|
eluting with EtOAc/hexane (1.3; v/v) in order
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CC2=CC=CC=C12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 17.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |